6-Bromoisoquinoline-3-carboxamide
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Overview
Description
6-Bromoisoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7BrN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinoline-3-carboxamide typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline-3-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromoisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce isoquinoline-3-carboxylic acid .
Scientific Research Applications
6-Bromoisoquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of isoquinoline derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, isoquinoline derivatives are known to inhibit certain enzymes and receptors, which can lead to anti-inflammatory and anticancer effects. The exact molecular targets and pathways involved would depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: A closely related compound without the carboxamide group.
Isoquinoline-3-carboxamide: Similar structure but lacks the bromine atom.
Quinoline-3-carboxamide: A related compound with a quinoline core instead of isoquinoline.
Uniqueness
6-Bromoisoquinoline-3-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which can influence its reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H7BrN2O |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-bromoisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14) |
InChI Key |
NZXYZIJTMLYAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C(=O)N |
Origin of Product |
United States |
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